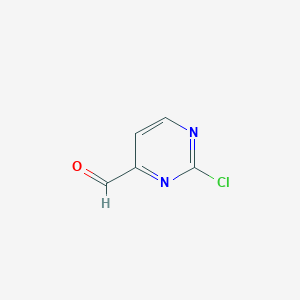

2-Chloropyrimidine-4-carbaldehyde

説明

2-Chloropyrimidine-4-carbaldehyde (CAS: 944901-22-8) is a halogenated pyrimidine derivative featuring a chlorine atom at position 2 and an aldehyde group at position 4 of the pyrimidine ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electrophilic aldehyde moiety and reactive chlorine substituent. The aldehyde group enables nucleophilic addition reactions, while the chlorine atom facilitates substitution reactions, making it versatile for constructing complex molecules .

特性

IUPAC Name |

2-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTTZYVGGYMUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616679 | |

| Record name | 2-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-22-8 | |

| Record name | 2-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Pharmaceutical Synthesis

2-Chloropyrimidine-4-carbaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in drug development.

- Case Study: Antiviral Agents

Research has shown that derivatives of 2-chloropyrimidine compounds exhibit antiviral properties. For instance, modifications to the aldehyde group can enhance activity against viral infections, as demonstrated in studies focusing on influenza and HIV .

Agrochemical Development

The compound is also significant in the agrochemical sector, where it serves as a precursor for developing herbicides and fungicides. The chloropyrimidine moiety is known for its effectiveness against various pests and diseases in crops.

- Case Study: Herbicide Formulations

A study highlighted the synthesis of novel herbicides derived from 2-chloropyrimidine-4-carbaldehyde that showed improved efficacy against resistant weed species. The research involved testing various formulations in agricultural settings, demonstrating substantial yield improvements .

Material Science

In material science, 2-chloropyrimidine-4-carbaldehyde has been explored for its potential in synthesizing polymers and coatings due to its reactive aldehyde group.

- Case Study: Polymer Synthesis

Recent advancements have utilized this compound in creating cross-linked polymer networks that exhibit enhanced thermal stability and mechanical strength. The synthesis involved copolymerization with other monomers, resulting in materials suitable for high-performance applications .

作用機序

The mechanism by which 2-Chloropyrimidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug molecules. The molecular targets and pathways involved vary based on the specific biological or chemical context.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 2-Chloropyrimidine-4-carbaldehyde, highlighting structural variations and their implications:

Physical and Spectroscopic Properties

- Melting Points: Aldehyde-containing derivatives (e.g., 2-Chloropyrimidine-4-carbaldehyde) generally exhibit lower melting points than amino- or carboxylic acid-substituted analogues due to reduced intermolecular hydrogen bonding .

- Solubility : The aldehyde group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl- or bromo-substituted analogues .

- Spectroscopy : HRMS data for 2-Chloropyrimidine-4-carbaldehyde derivatives (e.g., [M + H]+ = 213.0697 in ) align with calculated values, confirming structural integrity. IR spectra typically show strong C=O stretches (~1700 cm⁻¹) for aldehydes .

生物活性

2-Chloropyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SARs), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 2-Chloropyrimidine-4-carbaldehyde

The synthesis of 2-Chloropyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine with various aldehydes or amines under specific conditions. The methodologies vary, allowing for the creation of diverse derivatives that enhance biological activity. For instance, one efficient synthesis method employs trifluoroacetic acid in dichloromethane to yield high-purity products .

1. Antimicrobial Properties

Research indicates that 2-Chloropyrimidine-4-carbaldehyde exhibits notable antimicrobial activity against various bacterial strains. This positions it as a potential candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In a study evaluating several pyrimidine derivatives, compounds similar to 2-Chloropyrimidine-4-carbaldehyde demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that modifications at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .

3. Neuroprotective Effects

2-Chloropyrimidine-4-carbaldehyde has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It acts as a dual binding site inhibitor for cholinesterases, which are critical in maintaining cholinergic function in the brain . This activity is essential in countering the cholinergic deficits observed in AD.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. For example, the presence of electron-withdrawing groups at specific positions can significantly enhance their potency against target enzymes like COX and cholinesterases .

Key Findings:

- Substituents at the C-2 position influence anti-inflammatory activity and selectivity towards COX enzymes.

- Modifications that increase lipophilicity may improve membrane permeability and bioavailability.

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine including those based on 2-Chloropyrimidine-4-carbaldehyde exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . The effective doses (ED50) were calculated as follows:

| Compound | ED50 (μM) |

|---|---|

| Compound A | 11.60 |

| Compound B | 8.23 |

| Indomethacin | 9.17 |

These findings underscore the potential of pyrimidine derivatives in developing new anti-inflammatory therapeutics.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various pyrimidine derivatives, including 2-Chloropyrimidine-4-carbaldehyde, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its viability as an antibiotic candidate.

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C2

The chlorine atom at position 2 undergoes S<sub>N</sub>Ar reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing aldehyde group at position 4, which activates the pyrimidine ring toward substitution.

Key Findings :

-

Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at C2 with concomitant chloride leaving group expulsion .

-

Steric hindrance from bulky amines reduces reaction efficiency (<50% yield for tert-butylamine) .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation, oxidation, and reduction reactions, enabling further derivatization.

2.1. Condensation Reactions

| Reagent | Catalyst | Product | Application | References |

|---|---|---|---|---|

| Aniline | AcOH, 60°C | Schiff base (imine derivative) | Ligand design | |

| Hydrazine | EtOH, RT | Pyrimidine-4-carbohydrazide | Anticancer agent precursor |

2.2. Redox Reactions

| Reaction Type | Reagent | Conditions | Product | References |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 2-Chloropyrimidine-4-carboxylic acid | |

| Reduction | NaBH<sub>4</sub> | MeOH, RT | 2-Chloropyrimidine-4-methanol |

Mechanistic Insights :

-

Schiff base formation with amines is pH-dependent, requiring acidic conditions (pH 4–6) for optimal imine stabilization .

-

Oxidation to the carboxylic acid proceeds via a radical intermediate, as confirmed by EPR studies.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom serves as a leaving group in cross-coupling reactions, enabling C–C bond formation.

Optimized Conditions :

-

Suzuki couplings require inert atmospheres (N<sub>2</sub>) and polar aprotic solvents (e.g., DMF) to prevent aldehyde oxidation .

-

Buchwald–Hartwig aminations achieve >90% conversion with electron-rich aryl amines .

Tandem Reactions Involving Multiple Sites

The compound’s dual functionality allows sequential modifications. For example:

-

S<sub>N</sub>Ar with morpholine at C2, followed by Schiff base formation at the aldehyde yields bifunctional derivatives used as kinase inhibitors .

-

Reduction of the aldehyde to a hydroxymethyl group enables subsequent glycosylation reactions.

Stability and Side Reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。